molecular formula C21H25ClN6 B2404709 N2-(4-ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179471-99-8

N2-(4-ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2404709
CAS RN: 1179471-99-8
M. Wt: 396.92
InChI Key: FETMQSFSMQKXDI-UHFFFAOYSA-N
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Description

This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2-(4-ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)” part suggests that it has phenyl and pyrrolidinyl substituents on the triazine ring. It’s also a hydrochloride, indicating it’s a salt form .


Molecular Structure Analysis

The molecular structure analysis would involve determining the positions of the atoms in the molecule and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Triazines are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition. The specific reactions that this compound would undergo depend on the conditions and reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Many triazine derivatives exhibit biological activity, but without specific studies, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing the compound and studying its properties and biological activity. It could also involve modifying the structure to enhance its activity or reduce potential toxicity .

properties

IUPAC Name

2-N-(4-ethylphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6.ClH/c1-2-16-10-12-18(13-11-16)23-20-24-19(22-17-8-4-3-5-9-17)25-21(26-20)27-14-6-7-15-27;/h3-5,8-13H,2,6-7,14-15H2,1H3,(H2,22,23,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETMQSFSMQKXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-ethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

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